Harzianopyridone

Descripción

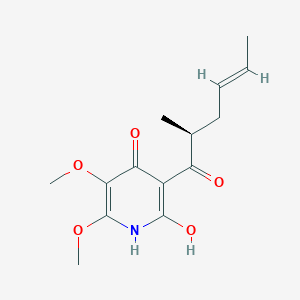

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAYFJAGDIMEX-GJIOHYHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135026 | |

| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137813-88-8 | |

| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137813-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Antifungal Agent: A Technical Guide to the Discovery and Isolation of Harzianopyridone from Trichoderma harzianum

Abstract

The quest for novel antimicrobial agents is a cornerstone of modern drug discovery and agricultural biotechnology. Among the prolific microbial factories of bioactive compounds, the fungal genus Trichoderma stands out, with Trichoderma harzianum being a particularly rich source of diverse secondary metabolites.[1] This guide provides an in-depth technical exploration of Harzianopyridone, a potent antifungal pyridone first isolated from T. harzianum. We will delve into the scientific rationale behind the cultivation, extraction, purification, and characterization of this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying principles to empower further investigation and application of this compound.

Introduction: The Significance of Trichoderma harzianum and its Secondary Metabolites

Trichoderma harzianum is a ubiquitous soil-dwelling fungus renowned for its mycoparasitic and antagonistic properties against a broad spectrum of plant pathogenic fungi.[2] This biocontrol capability is largely attributed to the secretion of a diverse arsenal of secondary metabolites, including peptides, polyketides, and terpenoids.[1] These compounds are not merely byproducts of fungal metabolism but are sophisticated tools honed by evolution for competition, communication, and survival. This compound, a pyridone derivative, is a key player in the antifungal activity of T. harzianum, exhibiting significant inhibitory effects against various phytopathogens.[3] Understanding the methods for its discovery and isolation is the first critical step toward harnessing its potential in agriculture and medicine.

Biosynthesis of this compound: A Glimpse into Fungal Chemistry

While a comprehensive elucidation of the biosynthetic pathway of this compound is an ongoing area of research, isotopic labeling studies have provided foundational insights. The biosynthesis is proposed to originate from a polyketide pathway, with the incorporation of acetate units.[4] The pyridone ring is thought to be formed through the involvement of an amino acid, likely aspartic acid, which provides the nitrogen atom.[4] This intricate assembly highlights the complex enzymatic machinery within T. harzianum and underscores the potential for biosynthetic engineering to enhance yields or generate novel analogs.

Below is a conceptual workflow illustrating the key stages from fungal culture to the purified bioactive compound.

Caption: Conceptual workflow for this compound discovery and isolation.

Cultivation of Trichoderma harzianum for this compound Production

The production of secondary metabolites by fungi is exquisitely sensitive to environmental and nutritional cues. The "One Strain, Many Compounds" (OSMAC) approach highlights that manipulating culture conditions can dramatically alter the metabolic profile of a microorganism. Therefore, a carefully optimized cultivation strategy is paramount for maximizing the yield of this compound.

Rationale for Media Selection

Trichoderma harzianum can be cultivated on a variety of media, with Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB) being common choices for general growth.[2] However, for inducing secondary metabolism, media composition must be more deliberately designed. A balanced carbon-to-nitrogen ratio is critical, as nutrient limitation, particularly of nitrogen, can often trigger the production of secondary metabolites.

Recommended Cultivation Protocol

This protocol is a synthesized approach based on common practices for inducing secondary metabolite production in Trichoderma species.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Aseptically transfer a mycelial plug from a fresh PDA culture of T. harzianum to a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.

-

Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a homogenous seed culture.

-

-

Production Culture:

-

Prepare the production medium (e.g., Czapek-Dox broth or a modified PDB medium).

-

Inoculate 1 L of the production medium in a 2 L baffled Erlenmeyer flask with 5% (v/v) of the seed culture.

-

Incubate the production culture at 25-28°C for 14-21 days under static or low-agitation conditions (e.g., 120 rpm). Static conditions can sometimes favor the production of certain secondary metabolites.

-

-

Monitoring:

-

Visually inspect the culture for signs of contamination daily.

-

A small aliquot of the culture broth can be aseptically removed at various time points (e.g., every 2-3 days) to monitor the production of this compound via analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Extraction of this compound from Fungal Culture

The choice of extraction solvent is critical and is dictated by the polarity of the target molecule. This compound, being a moderately polar compound, is amenable to extraction with organic solvents like ethyl acetate or chloroform.

Principles of Solvent Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids. In this case, the culture filtrate (aqueous phase) is extracted with an organic solvent. This compound, being more soluble in the organic solvent, will partition from the aqueous phase into the organic phase.

Detailed Extraction Protocol

Step-by-Step Methodology:

-

Separation of Biomass and Filtrate:

-

After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper. The filtrate contains the secreted secondary metabolites.

-

-

Solvent Extraction:

-

Transfer the culture filtrate to a separatory funnel of appropriate size.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper layer will be the ethyl acetate phase containing the extracted compounds.

-

Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

-

Concentration of the Crude Extract:

-

Pool the ethyl acetate extracts.

-

Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

-

Filter off the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. The resulting residue is the crude extract containing this compound.

-

Purification of this compound

The crude extract is a complex mixture of various metabolites. Chromatographic techniques are indispensable for isolating this compound to a high degree of purity. A multi-step approach, typically involving column chromatography followed by preparative HPLC, is often necessary.

Chromatographic Principles

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. In normal-phase column chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar to moderately polar mobile phase. Non-polar compounds elute first, followed by compounds of increasing polarity.

Purification Workflow

The following diagram outlines a typical purification workflow for this compound.

Caption: Purification workflow for this compound.

Step-by-Step Purification Protocol

A. Silica Gel Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate (e.g., 9:1, 8:2, 7:3... hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) and monitor the composition of each fraction by TLC.

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling: Combine the fractions that contain this compound with a high degree of purity.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For final polishing and to obtain highly pure this compound, preparative HPLC is recommended.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

The pooled fractions from column chromatography are concentrated, redissolved in the mobile phase, and injected into the prep-HPLC system. The peak corresponding to this compound is collected.

Structural Elucidation and Characterization

Once purified, the identity and structure of this compound must be confirmed using spectroscopic methods.

Spectroscopic Data

The structure of this compound has been established as (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one.[4] The following table summarizes the expected key spectroscopic features.

| Technique | Key Features and Expected Data |

| Mass Spectrometry (MS) | The molecular weight of this compound is determined. High-resolution mass spectrometry (HRMS) provides the exact mass and allows for the determination of the molecular formula. Fragmentation patterns can provide structural information. |

| ¹H NMR Spectroscopy | Provides information on the number and chemical environment of protons. Expected signals would include those for methoxy groups, olefinic protons, methyl groups, and protons on the pyridine ring. |

| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environment. Signals corresponding to carbonyl carbons, olefinic carbons, carbons of the pyridine ring, methoxy carbons, and aliphatic carbons are expected. |

| 2D NMR (COSY, HSQC, HMBC) | These experiments establish correlations between protons and carbons, allowing for the complete assignment of the structure and confirmation of connectivity. |

Bioactivity Assessment: Antifungal Susceptibility Testing

The primary biological activity of interest for this compound is its antifungal effect. A robust and quantitative bioassay is necessary to determine its potency. The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Broth Microdilution Assay Protocol

Step-by-Step Methodology:

-

Preparation of Fungal Inoculum:

-

Grow the target phytopathogenic fungus (e.g., Fusarium oxysporum, Rhizoctonia solani) on PDA plates until sporulation is observed.

-

Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a final density of approximately 1-5 x 10⁴ spores/mL in a suitable broth medium (e.g., PDB or RPMI-1640).

-

-

Preparation of Test Compound:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include positive controls (fungal inoculum without the compound) and negative controls (broth medium only). A known antifungal agent can be used as a reference compound.

-

Incubate the plates at 25-28°C for 48-72 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

-

Conclusion and Future Perspectives

The discovery and isolation of this compound from Trichoderma harzianum exemplify the vast potential of microbial natural products. This guide has provided a comprehensive technical framework for its production, purification, and characterization. The methodologies described herein are not merely a set of instructions but a foundation upon which further research can be built. Future investigations should focus on optimizing fermentation conditions for enhanced yields, exploring the full spectrum of its biological activities, and elucidating its mode of action at the molecular level. The journey from a fungal metabolite to a potential commercial product is long and challenging, but the potent antifungal properties of this compound make it a compelling candidate for continued exploration in the development of novel fungicides and therapeutic agents.

References

-

A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). NIH. [Link]

-

Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. (2022). PMC - PubMed Central. [Link]

-

Trichoderma Harzianum: Isolation, Characterization, Cultivation and its Role as Effective Biofertilizer. (n.d.). IJRESM. [Link]

-

Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (n.d.). MDPI. [Link]

-

Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. (n.d.). PMC - PubMed Central. [Link]

-

Trichoderma harzianum (Rifai). (n.d.). INNSpub. [Link]

-

Harzianic Acid, an Antifungal and Plant Growth Promoting Metabolite from Trichoderma harzianum. (2009). Journal of Natural Products - ACS Publications. [Link]

-

Study on the extraction and purification of metabolites obtained from Trichoderma harzianum. (2019). ResearchGate. [Link]

-

Optimization of Trichoderma Fermentation Medium. (n.d.). ResearchGate. [Link]

-

Optimization of solid-state fermentation conditions for Trichoderma harzianum using an orthogonal test. (n.d.). Genetics and Molecular Research. [Link]

-

The Solid Fermentation State's Optimization of Trichoderma Harzianum M1. (n.d.). ResearchGate. [Link]

-

Media Optimization for Laccase Production by Trichoderma harzianum ZF-2 Using Response Surface Methodology. (n.d.). Korea Science. [Link]

-

Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties. (n.d.). PMC - NIH. [Link]

-

Rapid and Efficient Procedure for Genomic DNA Extraction from Trichoderma spp. (2019). ResearchGate. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Trichoderma Harzianum: Isolation, Characterization, Cultivation and its Role as Effective Biofertilizer. (n.d.). IJRESM. [Link]

-

Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. (n.d.). CORE. [Link]

Sources

"Biosynthesis pathway of Harzianopyridone in Trichoderma"

An In-depth Technical Guide to the Biosynthesis of Harzianopyridone in Trichoderma

Abstract

This compound, a potent inhibitor of mitochondrial complex II produced by the biocontrol fungus Trichoderma harzianum, has garnered significant interest for its potential applications in agriculture and medicine. Its complex penta-substituted pyridine structure is assembled through a sophisticated biosynthetic pathway that deviates from canonical polyketide synthesis. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, detailing the genetic architecture, the enzymatic cascade, and the key experimental methodologies used to elucidate its unique mechanism. We delve into the function of the har biosynthetic gene cluster (BGC), highlighting the central role of a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) and the unexpected, iterative use of several tailoring enzymes. A key feature of this pathway is the transient installation and removal of an N-methoxy group, a novel strategy believed to modulate the reactivity of the pyridone core during synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this fascinating natural product's formation.

Introduction to this compound: A Bioactive Fungal Metabolite

First isolated from Trichoderma harzianum in 1989, this compound is a secondary metabolite with significant biological activity.[1][2] Its unique chemical scaffold and potent bioactivity make it a compelling subject for both fundamental research and translational applications.

Chemical Structure and Biological Activity

This compound is characterized by a polysubstituted 2-pyridone core.[1] Its primary mechanism of action is the potent and specific inhibition of the mitochondrial complex II, also known as succinate ubiquinone oxidoreductase.[3] This complex is a crucial component of both the electron transport chain and the Krebs cycle. By targeting this enzyme, this compound disrupts cellular respiration, a mode of action that underpins its strong antifungal properties against a range of plant pathogens, including Rhizoctonia solani and Botrytis cinerea.[2][4][5]

Significance in Drug Development and Biocontrol

The targeting of oxidative phosphorylation is an attractive strategy for developing novel antifungal and anticancer therapies.[3] As such, this compound and its analogues represent promising lead compounds for drug discovery. In agriculture, Trichoderma species are widely used as biocontrol agents, and their efficacy is partly due to the secretion of antifungal metabolites like this compound.[6][7][8] Understanding its biosynthesis is critical for strain improvement and optimizing its production for agricultural applications.

The har Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the Trichoderma harzianum genome.[3][9] This har cluster contains all the necessary genes for the assembly and tailoring of the final molecule.

Genomic Organization and Gene Annotation

The har BGC is organized as a contiguous set of genes, a typical feature for secondary metabolite pathways in fungi.[10][11] The core of the cluster is a hybrid PKS-NRPS gene, HarA, which is flanked by genes encoding various tailoring enzymes.[12] The minimal set of enzymes required to reconstitute the pathway has been identified as HarA, HarB, HarC, HarD, HarE, and HarG.[12]

Table 1: Annotated Genes of the this compound (har) Biosynthetic Gene Cluster

| Gene | Locus ID (Example) | Putative Function | Class |

| HarA | THAR02_03285 | PKS-NRPS hybrid enzyme | Core Biosynthetic |

| HarB | THAR02_03287 | Flavin-dependent monooxygenase (FMO) | Tailoring Enzyme |

| HarC | THAR02_03288 | Flavin-dependent monooxygenase (FMO) | Tailoring Enzyme |

| HarD | THAR02_03289 | Cytochrome P450 monooxygenase | Tailoring Enzyme |

| HarE | THAR02_03284 | Enoyl Reductase (ER) | Tailoring Enzyme |

| HarF | THAR02_03290 | Flavin-dependent monooxygenase (FMO) | Ancillary Tailoring Enzyme |

| HarG | THAR02_03286 | O-methyltransferase (O-MeT) | Tailoring Enzyme |

The Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The assembly of this compound is a highly programmed and elegant process that relies on the coordinated action of the har enzymes. Isotope feeding studies have confirmed that the backbone is derived from acetate and the methyl groups from methionine.[1] The pathway's elucidation through heterologous expression has revealed a complex series of events, most notably the iterative use of several enzymes.[3][12]

Core Scaffold Synthesis

The process begins with the synthesis of a tetramic acid intermediate. This is accomplished by the concerted action of the hybrid PKS-NRPS enzyme, HarA , and an associated enoyl reductase, HarE .[9] HarA, a type I PKS, is responsible for assembling a polyketide chain from acetate precursors.[13][14]

Iterative Catalysis and an Unorthodox Strategy

A remarkable feature of the this compound pathway is the iterative catalysis performed by four of the six essential enzymes: HarA, HarG, HarB, and HarC.[12] This means a single enzyme is used multiple times to perform similar modifications at different steps of the pathway, a highly efficient but complex biological strategy.

The pathway proceeds through several key transformations:

-

N-Hydroxylation: The cytochrome P450 enzyme, HarD , hydroxylates the nitrogen atom of a pyridone intermediate.[12]

-

Iterative Methylation and Oxygenation: The methyltransferase HarG and the FMO HarB are used iteratively to install the C5 and C6 methoxy groups.[12][15]

-

Transient N-Methoxy Group: The pathway unexpectedly involves the installation and subsequent removal of an N-methoxy group. This molecular "chaperone" is proposed to act as a directing group, tuning the electronic properties and reactivity of the pyridone ring to guide subsequent enzymatic modifications.[12][15]

-

Final Formation: The FMO HarC is essential for one of the final oxidative steps leading to the mature this compound molecule.[12] The related FMO, HarF, is not essential for the core biosynthesis.[12]

Caption: The biosynthetic pathway of this compound.

Methodologies for Pathway Elucidation

The determination of this complex pathway required a multi-faceted approach, combining classical biochemical techniques with modern genomics and synthetic biology. This self-validating system, where predictions from one method are confirmed by another, ensures a high degree of confidence in the proposed model.

Experimental Workflow Overview

The overall strategy follows a logical progression from gene identification to functional verification. Bioinformatic analysis of the T. harzianum genome identifies candidate BGCs. These gene clusters are then functionally characterized through systematic heterologous expression in a clean host. Finally, the specific roles of individual enzymes are confirmed through in vitro assays.

Caption: A logical workflow for elucidating biosynthetic pathways.

Protocol 1: Functional Characterization via Heterologous Expression

Causality: Heterologous expression is the gold standard for verifying BGC function. By transferring the T. harzianumhar genes into a well-characterized fungal host like Aspergillus nidulans, which does not produce this compound, any new metabolites can be directly attributed to the introduced genes.[3] This "clean background" approach avoids the complexity of the native organism's metabolism.

Methodology:

-

Host Strain: Utilize an A. nidulans strain engineered for secondary metabolite expression (e.g., A1145 ΔEM), which has key native BGCs deleted to reduce background noise.[3]

-

Vector Construction: Amplify individual har genes (e.g., HarA, HarB, HarC, etc.) from T. harzianum genomic DNA via PCR.

-

Cloning: Clone the amplified genes into fungal expression vectors under the control of a strong, inducible promoter (e.g., gpdA).

-

Transformation: Introduce the expression vectors into A. nidulans protoplasts sequentially or as a single cassette. Use selection markers to isolate successful transformants.

-

Expression and Analysis:

-

Culture the transformant strains expressing different combinations of har genes (e.g., HarA+HarE, then HarA+HarE+HarD, etc.).

-

After a suitable incubation period, extract the culture medium and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the crude extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of this compound and its biosynthetic intermediates.

-

Purify and structurally elucidate novel compounds using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: In Vitro Enzymatic Assays with Isotopic Labeling

Causality: While heterologous expression confirms the overall pathway, in vitro assays using purified enzymes are required to dissect the precise function, substrate specificity, and reaction mechanism of each protein. Isotopic labeling provides definitive proof of atomic transformations.

Methodology:

-

Protein Expression and Purification: Clone the coding sequence of a target enzyme (e.g., HarC) into an E. coli expression vector. Express the protein and purify it using affinity chromatography (e.g., Ni-NTA).

-

Substrate Synthesis: Obtain the putative substrate for the enzyme, either through purification from the heterologous expression system or via chemical synthesis.

-

Enzyme Assay:

-

Set up a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors in a suitable buffer.

-

For oxygen-dependent enzymes like FMOs, ensure the reaction is performed under aerobic conditions. Run a parallel control under anaerobic conditions to confirm oxygen dependence.[12]

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Quench the reaction and analyze the products by HPLC-MS.

-

-

¹⁸O Labeling Experiment: To determine the origin of oxygen atoms in the product, perform the enzyme assay in buffer prepared with H₂¹⁸O.[12]

-

After the reaction, lyophilize the sample to remove the H₂¹⁸O and re-dissolve it in H₂¹⁶O.[12]

-

Analyze the product by high-resolution mass spectrometry. A mass shift of +2 Da compared to the unlabeled product confirms the incorporation of an oxygen atom from water.

-

Regulation and Production Enhancement

The production of this compound by T. harzianum is not constitutive but is influenced by environmental cues, particularly the presence of other microorganisms.[5][16]

Elicitation by Fungal Pathogens

Studies have shown that this compound biosynthesis is significantly upregulated when T. harzianum is co-cultured with plant pathogenic fungi.[5][16][17] This suggests a role in chemical defense and competition. The interaction with either living or nonviable biomass from pathogens can trigger its production, indicating that the eliciting molecules are likely stable components of the fungal cell wall or secreted factors.[5]

Table 2: Elicitation of this compound Production in T. harzianum

| Eliciting Condition | This compound Accumulation (Relative Units) | Reference |

| T. harzianum alone (Control) | Baseline | [5][16] |

| Co-culture with viable Rhizoctonia solani | Significantly Increased | [5][16] |

| Co-culture with viable Botrytis cinerea | Significantly Increased | [5][16] |

| Culture with nonviable R. solani biomass | Increased | [5] |

| Culture with nonviable B. cinerea cell walls | Increased | [5] |

Conclusion and Future Prospects

The biosynthetic pathway of this compound is a testament to the metabolic ingenuity of fungi. It employs a sophisticated PKS-NRPS machinery and leverages iterative catalysis and transient chemical modifications to construct a potent bioactive molecule. The elucidation of this pathway not only deepens our fundamental understanding of natural product biosynthesis but also opens new avenues for applied research.

Future work will likely focus on several key areas:

-

Pathway Engineering: Using synthetic biology tools to modify the har BGC to produce novel, non-natural derivatives of this compound with improved potency or altered target specificity.

-

Regulatory Networks: Unraveling the complex regulatory networks that control the expression of the har cluster in response to environmental stimuli.

-

Enzymatic Mechanisms: Detailed structural and mechanistic studies of the har enzymes, particularly those involved in iterative catalysis, could provide powerful new tools for biocatalysis.

By continuing to explore the intricate chemistry of organisms like Trichoderma, the scientific community can unlock a wealth of new molecules and enzymatic capabilities to address challenges in medicine, agriculture, and biotechnology.

References

-

Cai, F., Zhou, H., Xu, Y., & Tang, Y. (2020). Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors this compound and Atpenin B. Journal of the American Chemical Society. Available at: [Link]

-

DerMardirossian, C., & Tawfik, D. S. (2021). Molecular methods unravel the biosynthetic potential of Trichoderma species. Natural Product Reports. Available at: [Link]

-

Dickinson, J. M., Hanson, J. R., & Hitchcock, P. B. (1989). Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Cai, F., Zhou, H., Xu, Y., & Tang, Y. (2020). Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors this compound and Atpenin B. Request PDF. Available at: [Link]

-

Al-Ani, L. K. T. (2022). Genomic Based Analysis of the Biocontrol Species Trichoderma harzianum: A Model Resource of Structurally Diverse Pharmaceuticals and Biopesticides. International Journal of Molecular Sciences. Available at: [Link]

-

Nieto-Jacobo, M. F., & Tang, Y. (2021). Assessing the Biosynthetic Inventory of the Biocontrol Fungus Trichoderma afroharzianum T22. eScholarship.org. Available at: [Link]

-

Khan, R. A. A., Najeeb, S., Hussain, S., Xie, B., & Li, Y. (2020). Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. Molecules. Available at: [Link]

-

Vinale, F., Sivasithamparam, K., Ghisalberti, E. L., Marra, R., Woo, S. L., & Lorito, M. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. CORE. Available at: [Link]

-

Jørgensen, K. F., Giese, H., & Andersen, B. (2021). Trichoderma reesei Contains a Biosynthetic Gene Cluster That Encodes the Antifungal Agent Ilicicolin H. Biomolecules. Available at: [Link]

-

Cardoza, R. E., Malmierca, M. G., & Hermosa, R. (2015). Structure of the precursors for the biosynthesis of polyketides and the structures of the most representative polyketides with antifungal activity produced by Trichoderma. ResearchGate. Available at: [Link]

-

Martínez-Medina, A., Al-Karablieh, N., & Pozo, M. J. (2017). Ecological functions of Trichoderma spp. and their secondary metabolites in the rhizosphere: interactions with plants. FEMS Microbiology Ecology. Available at: [Link]

-

Chen, C., Zhang, H., Wang, Y., & Liu, A. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Marine Drugs. Available at: [Link]

-

Cardoza, R. E., Malmierca, M. G., & Hermosa, R. (2015). Secondary metabolites produced by Trichoderma and their importance in the biocontrol process. ResearchGate. Available at: [Link]

-

Zhang, F., Wang, Y., Liu, C., Chen, F., & Ge, H. (2022). Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. Frontiers in Microbiology. Available at: [Link]

-

Khan, R. A., & Ullah, I. (2023). Structure of antifungal pyridone[17] this compound from T. harzianum. ResearchGate. Available at: [Link]

-

MIBiG. (n.d.). BGC0002066: this compound biosynthetic gene cluster. MIBiG. Available at: [Link]

-

Chen, C., Zhang, H., Wang, Y., & Liu, A. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Polyketide synthase. Wikipedia. Available at: [Link]

-

Vinale, F., Sivasithamparam, K., Ghisalberti, E. L., Marra, R., Woo, S. L., & Lorito, M. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. Letters in Applied Microbiology. Available at: [Link]

-

Vinale, F., Ghisalberti, E. L., Sivasithamparam, K., Marra, R., Ritieni, A., Ferracane, R., Woo, S., & Lorito, M. (2009). Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens. CNR-IRIS. Available at: [Link]

-

Mukherjee, P. K., & Kenerley, C. M. (2016). Phylogenomic analysis of polyketide synthase-encoding genes in Trichoderma. ResearchGate. Available at: [Link]

-

Gao, T., Liu, G., & Chen, J. (2016). Isolation and expression of two polyketide synthase genes from Trichoderma harzianum 88 during mycoparasitism. Genetics and Molecular Research. Available at: [Link]

-

Cai, F., & Tang, Y. (2019). Genome mining and biosynthesis of a polyketide from a biofertilizer fungus that can facilitate reductive iron assimilation in plant. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wang, Y., Li, J., & Zhang, G. (2023). Application of Synthetic Biology to the Biosynthesis of Polyketides. SCIEPublish. Available at: [Link]

-

Wikipedia. (n.d.). Trichoderma harzianum. Wikipedia. Available at: [Link]

Sources

- 1. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular methods unravel the biosynthetic potential of Trichoderma species - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09627J [pubs.rsc.org]

- 4. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trichoderma harzianum - Wikipedia [en.wikipedia.org]

- 9. escholarship.org [escholarship.org]

- 10. Genomic Based Analysis of the Biocontrol Species Trichoderma harzianum: A Model Resource of Structurally Diverse Pharmaceuticals and Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BGC0002066 [mibig.secondarymetabolites.org]

- 12. Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors this compound and Atpenin B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Factors affecting the production of Trichoderma harzianum secondary metabolites during the interaction with different plant pathogens [iris.cnr.it]

Technical Guide: Elucidating the Mechanism of Harzianopyridone as a Potent Succinate Dehydrogenase Inhibitor

Abstract: This technical guide provides a comprehensive exploration of the mechanism of action of Harzianopyridone, a natural product isolated from Trichoderma harzianum, as a highly potent inhibitor of Succinate Dehydrogenase (SDH/Mitochondrial Complex II). We delve into the structural and functional intricacies of SDH as a critical enzyme at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). This document outlines a multi-faceted approach, combining enzymatic assays, kinetic analysis, computational modeling, and structural biology, to precisely characterize the inhibitory action of this compound. The methodologies are presented with a rationale rooted in established biochemical principles, offering researchers and drug development professionals a robust framework for investigating novel SDH inhibitors.

Introduction: Succinate Dehydrogenase as a Pivotal Bioenergetic Hub and Therapeutic Target

Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II, is a unique enzyme complex embedded in the inner mitochondrial membrane. It is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[3] The electrons harvested from this reaction are shuttled through a series of internal redox cofactors to reduce ubiquinone (Coenzyme Q) to ubiquinol in the ETC.[3][4]

The complex is a heterotetramer composed of four subunits:[2][5]

-

SDHA (Flavoprotein): Contains the succinate-binding site and a covalently bound flavin adenine dinucleotide (FAD) cofactor.[5]

-

SDHB (Iron-Sulfur Protein): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], [3Fe-4S]) that facilitate electron transfer from FAD to the ubiquinone-binding site.[3][5]

-

SDHC and SDHD: Hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding (Q) site.[4][6]

Given its essential role in cellular energy production, SDH is a well-established target for developing fungicides in agriculture and is gaining attention for therapeutic intervention in various human diseases.[1][7] Inhibition of SDH disrupts the ETC, blocks cellular respiration, and leads to the accumulation of succinate, which is now recognized as an oncometabolite that can drive tumorigenic signaling.[8][9][10]

This compound, a metabolite from the fungus Trichoderma harzianum, has been identified as a potent SDH inhibitor with a reported IC₅₀ of 80 nM.[11][12] Its antifungal, antibacterial, and herbicidal properties stem from this specific mode of action.[11] This guide details the scientific approach to confirm and characterize the precise mechanism by which this compound inhibits this critical enzyme.

Characterizing the Inhibitory Profile of this compound

The first step in a mechanistic study is to quantify the inhibitor's potency and determine its mode of inhibition. This requires a reliable assay to measure SDH activity.

Experimental Protocol: SDH Activity Colorimetric Assay

Causality and Rationale: A colorimetric assay is chosen for its robustness, high-throughput capability, and direct measurement of electron transfer.[13] This assay uncouples SDH activity from downstream ETC complexes by using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[8][14] The reduction of blue DCPIP to its colorless form by electrons from SDH provides a quantifiable change in absorbance, directly proportional to enzyme activity.

Step-by-Step Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart, fungal mycelia, or cultured cells) using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in a suitable buffer (e.g., MAN buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris, 0.1 mM EDTA, pH 7.2) and stored at -80°C.

-

Reagent Preparation:

-

Assay Buffer: 25 mM potassium phosphate buffer (pH 7.2) containing 5 mM MgCl₂, 20 mM succinate, and 2 µg/mL each of antimycin A, rotenone, and oligomycin (to inhibit Complexes III, I, and V, respectively).

-

DCPIP Stock: 10 mM DCPIP in ddH₂O.

-

This compound Stock: 10 mM this compound in DMSO, serially diluted to desired concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 180 µL of Assay Buffer to each well.

-

Add 2 µL of this compound dilution or DMSO (vehicle control).

-

Add 10 µL of mitochondrial protein extract (e.g., 5-10 µg).

-

Incubate for 10 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding 10 µL of 10 mM DCPIP.

-

-

Data Acquisition: Immediately measure the change in absorbance at 600 nm over 5-10 minutes using a plate reader. The rate of decrease in absorbance (ΔA600/min) is proportional to SDH activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data: Inhibition Kinetics

The IC₅₀ value provides a measure of potency. Further kinetic studies (e.g., Lineweaver-Burk plots) can distinguish between competitive, non-competitive, and uncompetitive inhibition by varying the succinate concentration.

| Parameter | Value | Source |

| IC₅₀ | 80 nM | [11] |

| Inhibition Type | To be determined (Hypothesis: Non-competitive or Mixed with respect to succinate) |

Insight: Most fungicides that target the Q-site exhibit non-competitive or mixed-type inhibition with respect to succinate, as they do not bind at the same site.[4] Confirming this pattern for this compound would be the first piece of evidence for Q-site binding.

Pinpointing the Binding Site: Q-Site vs. Succinate Site

SDH has two primary inhibitor binding sites: the succinate-binding site on SDHA and the ubiquinone-binding (Q) site at the interface of SDHB, SDHC, and SDHD.[2][10] Differentiating between these is critical for understanding the mechanism of action.

Hypothesis: this compound Targets the Ubiquinone-Binding Site

Rationale: The high potency of this compound (nM range) is characteristic of inhibitors that target the Q-site, such as the natural product atpenin A5.[2][11] Inhibitors of the succinate site, like malonate, are typically competitive and less potent.[2][8] Therefore, we hypothesize that this compound binds to the Q-site. The following experimental workflow is designed to test this hypothesis.

Computational Docking

Rationale: Before proceeding with complex structural biology, in silico molecular docking can provide a predictive model of how this compound fits into the known crystal structure of SDH.[15][16] This helps visualize potential interactions and reinforces the binding site hypothesis.

Methodology:

-

Obtain a high-resolution crystal structure of fungal or mammalian SDH from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and assign charges.

-

Define the docking grid around the putative Q-site, which is well-characterized at the interface of SDHB, SDHC, and SDHD.[4]

-

Perform docking using software like AutoDock Vina or Glide.[16]

-

Analyze the resulting poses based on binding energy scores and visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.

Experimental Protocol: X-ray Crystallography

Rationale: X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[17][18] This method will definitively locate this compound within the SDH complex and reveal the precise molecular interactions that underpin its inhibitory activity.

Step-by-Step Methodology:

-

Protein Expression and Purification: Express and purify the four-subunit SDH complex. This often requires recombinant expression systems.

-

Co-crystallization: Screen for crystallization conditions (e.g., using hanging-drop vapor diffusion) for the SDH complex in the presence of a molar excess of this compound.

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

-

Structure Determination: Process the diffraction data to calculate an electron density map.

-

Model Building and Refinement: Build a model of the SDH-Harzianopyridone complex into the electron density map. The clear presence of electron density corresponding to the inhibitor within the Q-site would confirm the binding location. Refine the model to achieve high resolution and validate the stereochemistry.

Cellular Consequences of SDH Inhibition by this compound

Rationale: Understanding the downstream effects of target engagement within a cellular context is crucial for drug development. SDH inhibition is known to cause profound metabolic and signaling changes.[19][20]

Key cellular effects include:

-

Disruption of Cellular Respiration: By blocking Complex II, this compound will impair the mitochondrial oxygen consumption rate (OCR).[19] This can be measured using techniques like Seahorse XF analysis.

-

Succinate Accumulation: The blockage of succinate oxidation leads to a buildup of intracellular succinate.[21] This can be quantified using mass spectrometry-based metabolomics.

-

Metabolic Reprogramming: Cells may shift towards aerobic glycolysis to compensate for impaired mitochondrial respiration, a phenomenon similar to the Warburg effect observed in cancer cells.[9][21]

-

Reactive Oxygen Species (ROS) Production: Impairment of the ETC can lead to electron leakage and the generation of ROS, particularly via reverse electron transport from Complex II to Complex I.[3]

Conclusion

The mechanism of action of this compound as an SDH inhibitor is best understood through a systematic and integrated approach. Its high potency strongly suggests it targets the highly conserved ubiquinone-binding site, a hypothesis that can be rigorously tested through computational modeling and definitively proven with X-ray crystallography. By characterizing its kinetic profile, identifying its precise binding interactions, and understanding its downstream cellular consequences, we can fully elucidate the molecular basis for its potent biological activity. This knowledge provides a critical foundation for its potential development as a fungicide or therapeutic agent and serves as a valuable case study for the characterization of other novel SDH inhibitors.

References

-

Title: Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery Source: American Chemical Society URL: [Link]

-

Title: Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici Source: PubMed Central URL: [Link]

-

Title: Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

-

Title: Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery | Request PDF Source: ResearchGate URL: [Link]

-

Title: Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization | Request PDF Source: ResearchGate URL: [Link]

-

Title: Succinate Dehydrogenase Assay Kits Source: Biocompare URL: [Link]

-

Title: Inhibition of succinate dehydrogenase activity impairs human T cell activation and function Source: Nature URL: [Link]

-

Title: Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism Source: NIH National Library of Medicine URL: [Link]

-

Title: Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism Source: ResearchGate URL: [Link]

-

Title: Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: X-ray crystallographic studies of rationally designed dihydroorotate dehydrogenase inhibitors Source: ResearchGate URL: [Link]

-

Title: Inhibition of succinate dehydrogenase activity impairs human T cell activation and function Source: Nature URL: [Link]

-

Title: Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad Source: PMC - NIH URL: [Link]

-

Title: Natural and chemical SDH inhibitors. Sites of action of a series of the... Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates Source: PubMed URL: [Link]

-

Title: Protein X-ray Crystallography in Drug Discovery Source: Creative Biostructure URL: [Link]

-

Title: Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures Source: ResearchGate URL: [Link]

-

Title: Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors Source: PMC - PubMed Central URL: [Link]

-

Title: Functional analysis of all succinate dehydrogenase subunits in Fusarium fujikuroi Source: Phytopathology Research URL: [Link]

-

Title: The assembly of succinate dehydrogenase: a key enzyme in bioenergetics Source: PMC URL: [Link]

-

Title: Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies Source: NIH URL: [Link]

-

Title: Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum Source: PMC - PubMed Central URL: [Link]

-

Title: Triggering tumorigenic signaling: Succinate dehydrogenase inhibitor (SDHi) fungicides induce oncometabolite accumulation and metabolic shift in human colon cells Source: PubMed URL: [Link]

-

Title: A Review on Crystallography and Its Role on Drug Design Source: Zien Journals Publishing URL: [Link]

-

Title: Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. Source: ResearchGate URL: [Link]

-

Title: Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors Source: PubMed URL: [Link]

-

Title: Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders Source: MDPI URL: [Link]

-

Title: Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease Source: Wiley Online Library URL: [Link]

-

Title: A suppressor of dioxygenase inhibition in a yeast model of SDH deficiency Source: PMC URL: [Link]

-

Title: Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs Source: PMC - NIH URL: [Link]

-

Title: Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme Source: MDPI URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triggering tumorigenic signaling: Succinate dehydrogenase inhibitor (SDHi) fungicides induce oncometabolite accumulation and metabolic shift in human colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. apexbt.com [apexbt.com]

- 14. biocompare.com [biocompare.com]

- 15. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. zienjournals.com [zienjournals.com]

- 19. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Inhibition of succinate dehydrogenase activity impairs human T cell activation and function | Semantic Scholar [semanticscholar.org]

- 21. A suppressor of dioxygenase inhibition in a yeast model of SDH deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Harzianopyridone: A Technical Guide for Researchers

Introduction: Unveiling Harzianopyridone

This compound is a pyridone-class secondary metabolite produced by various species of the filamentous fungus Trichoderma, most notably Trichoderma harzianum. First identified for its potent antifungal properties, subsequent research has revealed a surprisingly broad spectrum of biological activities, positioning it as a molecule of significant interest for drug discovery and development. This technical guide provides an in-depth exploration of the known biological activities of this compound, its underlying mechanisms of action, and detailed protocols for its investigation, designed to empower researchers in the fields of mycology, oncology, virology, and bacteriology.

The biosynthesis of this compound involves a complex pathway, and its production can be influenced by various culture conditions. Understanding these factors is crucial for optimizing its yield for research and potential therapeutic applications. This guide will delve into the key biological activities that make this compound a compelling subject of study.

Antifungal Activity: The First Glimpse into this compound's Potential

The initial discovery of this compound was driven by its notable activity against a range of phytopathogenic fungi. This has significant implications for agriculture and food safety.

Mechanism of Action

The primary antifungal mechanism of this compound is linked to its ability to chelate iron, an essential nutrient for fungal growth and pathogenesis. By sequestering iron from the environment, this compound effectively starves the fungal cells, inhibiting their growth and proliferation. This iron-chelating capacity disrupts various iron-dependent enzymatic processes within the fungal cell, leading to a fungistatic or fungicidal effect.

Spectrum of Activity

This compound has demonstrated efficacy against a variety of plant pathogenic fungi. For instance, it has been shown to inhibit the growth of Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum by over 90%, with EC50 values ranging from 35.9 to 50.2 μg/mL.[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.[1][2]

Materials:

-

This compound (pure compound)

-

Target fungal strain

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable fungal growth medium

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

Preparation of Fungal Inoculum: From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the assay medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

-

Serial Dilution in Microtiter Plate: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC.

-

Inoculation: Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL. Include a positive control well (medium and inoculum, no this compound) and a negative control well (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the positive control well.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity: A Promising Frontier

While research into the anticancer properties of this compound is still emerging, preliminary evidence suggests its potential as a cytotoxic agent against various cancer cell lines.

Mechanism of Action

The anticancer mechanism of this compound is likely multifaceted and may stem from its iron-chelating properties. Cancer cells have a high demand for iron to support their rapid proliferation and metabolic activity. By depriving cancer cells of this essential metal, this compound can induce cell cycle arrest and apoptosis. Additionally, iron chelation can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][4]

Materials:

-

This compound (pure compound)

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, typically DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antiviral Activity: A Broad-Spectrum Defense

Recent studies have highlighted the antiviral potential of this compound, particularly against RNA viruses.

Mechanism of Action

A key antiviral mechanism of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[5] This enzyme is crucial for the replication of many RNA viruses. By directly binding to and inhibiting RdRp, this compound effectively halts the viral replication cycle.

Spectrum of Activity

This compound has demonstrated significant inhibitory effects against the Zika virus (ZIKV). It can inhibit ZIKV replication with EC50 values ranging from 0.46 to 2.63 µM in multiple cell models, while showing low cytotoxicity (CC50 > 45 µM).[5]

Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.[6][7][8]

Materials:

-

This compound (pure compound)

-

Target virus (e.g., Zika virus)

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Cell culture medium

-

Agarose or methylcellulose for overlay

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow them to confluency.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours at 37°C.

-

Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with or without various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The plaques (areas of cell death) will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value (the concentration of this compound that reduces the number of plaques by 50%) can then be determined.

Antibacterial Activity: Targeting Bacterial Pathogens

This compound also exhibits activity against a range of bacteria, suggesting its potential as a lead compound for the development of new antibacterial agents.

Mechanism of Action

Similar to its antifungal activity, the antibacterial effect of this compound is largely attributed to its iron-chelating ability. Bacteria require iron for various essential processes, including DNA synthesis, respiration, and metabolism. By sequestering iron, this compound can inhibit bacterial growth.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.[9]

Materials:

-

This compound (pure compound)

-

Target bacterial strain

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Iron Chelation: The Unifying Mechanism

A recurring theme across the diverse biological activities of this compound is its potent ability to chelate iron. This fundamental property underpins its antimicrobial and potential anticancer effects.

Biochemical Basis of Iron Chelation

This compound possesses functional groups that can form stable complexes with ferric (Fe³⁺) and ferrous (Fe²⁺) ions. This chelation effectively reduces the bioavailability of iron, thereby inhibiting the growth of organisms that rely on it.

Experimental Protocol: Ferrous Ion Chelating Assay using Ferrozine

This spectrophotometric assay quantifies the ability of a compound to chelate ferrous ions. Ferrozine forms a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.

Materials:

-

This compound (pure compound)

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

-

Ferrozine solution (e.g., 5 mM)

-

Methanol or another suitable solvent

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, mix a specific volume of the this compound solution (at various concentrations) with a defined volume of FeCl₂ solution. Include a control with the solvent instead of the this compound solution.

-

Initiation of Reaction: Add a specific volume of ferrozine solution to the mixture to initiate the color-forming reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a set period (e.g., 10 minutes) to allow for color development.

-

Absorbance Measurement: Measure the absorbance of the solution at 562 nm.

-

Calculation of Chelating Activity: The percentage of ferrous ion chelating activity is calculated using the following formula:

Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control reaction (without this compound) and A_sample is the absorbance in the presence of this compound.

Data Summary

| Biological Activity | Target Organism/Cell Line | Key Metric | Value | Reference |

| Antifungal | Rhizoctonia solani | EC50 | 35.9 - 50.2 µg/mL | [1] |

| Sclerotium rolfsii | EC50 | 35.9 - 50.2 µg/mL | [1] | |

| Fusarium oxysporum | EC50 | 35.9 - 50.2 µg/mL | [1] | |

| Antiviral | Zika Virus (ZIKV) | EC50 | 0.46 - 2.63 µM | [5] |

| CC50 | > 45 µM | [5] |

Note: Specific quantitative data for the anticancer and antibacterial activities of purified this compound are currently limited in publicly available literature and represent an area for future research.

Visualizing the Workflows and Mechanisms

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action: Iron Chelation

Caption: this compound's iron chelation mechanism of action.

Conclusion and Future Directions

This compound stands out as a natural product with a remarkable array of biological activities. Its potent antifungal, antiviral, and antibacterial properties, largely driven by its iron-chelating capabilities, make it a strong candidate for further investigation in both agricultural and clinical settings. The preliminary indications of its anticancer potential warrant more extensive studies to elucidate its specific mechanisms and to quantify its efficacy against a broader range of cancer cell lines.

Future research should focus on:

-

Quantitative anticancer studies: Determining the IC50 values of purified this compound against a comprehensive panel of human cancer cell lines.

-

In vivo efficacy: Evaluating the therapeutic potential of this compound in animal models of infectious diseases and cancer.

-

Synergistic studies: Investigating the potential for synergistic effects when this compound is combined with existing antifungal, antiviral, or anticancer drugs.

-

Biosynthetic pathway engineering: Optimizing the production of this compound through genetic engineering of the producing Trichoderma strains.

This technical guide provides a solid foundation for researchers to explore the multifaceted biological activities of this compound. The detailed protocols and mechanistic insights are intended to facilitate further discoveries and potentially unlock the full therapeutic potential of this fascinating natural compound.

References

-

Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. National Institutes of Health. [Link]

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. Oxford Academic. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

A Marine Natural Product, this compound, as an Anti-ZIKV Agent by Targeting RNA-Dependent RNA Polymerase. National Institutes of Health. [Link]

-

Antiviral & Antimicrobial Testing. Charles River Laboratories. [Link]

-

In Vitro Antiviral Testing. Utah State University. [Link]

-

Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

-

POTENTIAL NATURAL IRON CHELATING COMPOUNDS FROM PLANTS. ResearchGate. [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

-

Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]

- 3. Ferrous Ion-chelating Activity [protocols.io]

- 4. kamiyabiomedical.com [kamiyabiomedical.com]

- 5. science.gov [science.gov]

- 6. cell lines ic50: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

- 8. zen-bio.com [zen-bio.com]

- 9. researchgate.net [researchgate.net]

Harzianopyridone: A Fungal Metabolite's Potential in Plant Disease Management

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Antifungal Agents

The relentless pressure of evolving plant pathogens on global food security necessitates a continuous search for novel and effective antifungal agents. While synthetic fungicides have long been the cornerstone of disease management, concerns over environmental impact and the emergence of resistant strains have catalyzed the exploration of naturally derived compounds. In this context, secondary metabolites from microorganisms represent a vast and largely untapped reservoir of bioactive molecules. Among these, harzianopyridone, a pyridone derivative produced by the ubiquitous soil fungus Trichoderma harzianum, has emerged as a promising candidate with potent and broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of this compound, from its fundamental properties to detailed methodologies for its evaluation, intended to equip researchers and drug development professionals with the knowledge to explore its full potential.

This compound: A Molecular Profile

First isolated from Trichoderma harzianum in 1989, this compound is a polyketide-derived metabolite with the chemical structure (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one[1]. Its biosynthesis is a complex process involving a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme[2]. The presence of a substituted pyridine core is a key feature of its chemical architecture and is crucial for its biological activity.

| Property | Description |

| Chemical Formula | C14H19NO5 |

| Molecular Weight | 281.30 g/mol [3] |

| Class | Pyridone, Aromatic Ketone[3] |

| Producing Organism | Trichoderma harzianum[1][3] |

| Key Structural Features | Penta-substituted pyridine ring, methoxy groups at C5 and C6, and an acyl side chain. |

Mechanism of Action: Targeting the Fungal Powerhouse

The efficacy of this compound as an antifungal agent stems from its specific and potent inhibition of the mitochondrial electron transport chain. Specifically, it targets Complex II , also known as succinate dehydrogenase (SDH) or succinate-ubiquinone oxidoreductase[1][2].

Mitochondrial Complex II plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate and the subsequent reduction of ubiquinone to ubiquinol[4]. By inhibiting this crucial enzyme, this compound disrupts the flow of electrons, leading to a cascade of detrimental effects on the fungal cell:

-